molecular formula C19H29N3O3 B13371728 Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Cat. No.: B13371728
M. Wt: 347.5 g/mol
InChI Key: SLGKXRRJZVYPAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate typically involves the reaction of tert-butyl carbamate with 4-phenyl-1-piperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate involves its interaction with specific molecular targets. The piperazine ring and phenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is unique due to its specific combination of functional groups. The presence of both the piperazine ring and the phenyl group provides a distinct chemical environment, allowing for unique interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)

InChI Key

SLGKXRRJZVYPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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